molecular formula C9H9BrN2O2 B3266933 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 439687-95-3

5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B3266933
CAS No.: 439687-95-3
M. Wt: 257.08 g/mol
InChI Key: YSVWRQIAOSBFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one: is a heterocyclic compound that features a pyrrolo[1,2-c]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the bromination of a pyrrolo[1,2-c]pyrimidine precursor followed by the introduction of a methoxymethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes or as a ligand for specific receptors.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or bind to nucleic acids, thereby affecting cellular processes.

Comparison with Similar Compounds

    5-Bromo-2-methoxypyrimidine: Similar in structure but lacks the pyrrolo ring, making it less complex.

    5-Bromo-2-methylpyrimidine: Similar but with a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

    Pyrazolo[3,4-d]pyrimidine: A different heterocyclic system but with similar applications in medicinal chemistry.

Uniqueness: 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxymethyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-14-6-11-4-3-8-7(10)2-5-12(8)9(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWRQIAOSBFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC2=C(C=CN2C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 2
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 5
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.